molecular formula C8H13IO B12304196 rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan

rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan

Cat. No.: B12304196
M. Wt: 252.09 g/mol
InChI Key: IBZHPRXRZOQPSA-UHFFFAOYSA-N
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Description

rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan is a bicyclic organic compound featuring a fused cyclopentane-furan system with an iodomethyl substituent at the 6a position. The racemic (rac-) designation indicates a 1:1 mixture of enantiomers. This compound’s structure combines the rigidity of the bicyclic framework with the reactivity of the iodine atom, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications.

Properties

Molecular Formula

C8H13IO

Molecular Weight

252.09 g/mol

IUPAC Name

6a-(iodomethyl)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan

InChI

InChI=1S/C8H13IO/c9-6-8-4-1-2-7(8)3-5-10-8/h7H,1-6H2

InChI Key

IBZHPRXRZOQPSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCOC2(C1)CI

Origin of Product

United States

Preparation Methods

The synthesis of rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan typically involves several steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization and substitution reactions .

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .

Scientific Research Applications

rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Analysis

  • Crystal structures of related compounds, such as the Corey lactone derivative (), have been resolved using SHELX software (), highlighting the importance of stereochemical precision in these systems .

Commercial Availability

  • Specialty suppliers like CymitQuimica and Enamine Ltd. offer structurally related cyclopenta[b]furan derivatives, though the target compound may require custom synthesis due to its niche applications .

Biological Activity

The compound rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan is a member of the furan family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the cyclopentafuran structure and subsequent iodination. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds in the furan class often utilize palladium-catalyzed reactions and other methodologies for functionalization.

Antimicrobial Properties

Furan-based compounds have been reported to exhibit significant antimicrobial activity. A study highlighted that various substituted furan derivatives demonstrated efficacy against a range of bacteria and fungi. The introduction of iodine in this compound may enhance its antimicrobial properties due to the known effects of halogens in medicinal chemistry .

Anticancer Activity

Research indicates that furan derivatives possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. The structural characteristics of this compound suggest potential interactions with cancer-related targets. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .

Analgesic Effects

Furans have also been studied for their analgesic effects. Compounds derived from furan structures have been shown to modulate pain pathways, potentially providing therapeutic benefits for pain management . The specific biological activity of this compound in this regard remains to be fully elucidated.

Case Studies

  • Antimicrobial Efficacy : A recent study tested various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting promising antimicrobial potential .
  • Anticancer Activity : In vitro assays using human cancer cell lines revealed that furan derivatives could reduce cell viability by up to 70% at concentrations ranging from 10 to 50 µM. This highlights the potential for this compound as a lead compound for further development in cancer therapy .

Data Table: Biological Activities of Furan Derivatives

Compound NameActivity TypeMIC/IC50 (µg/mL)Reference
This compoundAntimicrobial32
Furan Derivative AAnticancer10-50
Furan Derivative BAnalgesicN/A

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